molecular formula C21H15BrFN3S2 B11240896 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

Cat. No.: B11240896
M. Wt: 472.4 g/mol
InChI Key: CHIQVSHWNUXFJS-UHFFFAOYSA-N
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Description

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions.

The pyridazine core can be constructed through the condensation of hydrazines with α,β-unsaturated carbonyl compounds. The final step involves the coupling of the thiazole and pyridazine intermediates, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Sulfoxides and sulfones: from oxidation reactions.

    Amines: from reduction reactions.

    Substituted aromatic compounds: from nucleophilic substitution reactions.

Scientific Research Applications

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromoanisole
  • 4-Bromobenzyl bromide

Uniqueness

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is unique due to its combination of a pyridazine core with thiazole and aromatic substituents, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals .

Properties

Molecular Formula

C21H15BrFN3S2

Molecular Weight

472.4 g/mol

IUPAC Name

5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-fluorophenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C21H15BrFN3S2/c1-13-20(28-21(24-13)15-4-8-17(23)9-5-15)18-10-11-19(26-25-18)27-12-14-2-6-16(22)7-3-14/h2-11H,12H2,1H3

InChI Key

CHIQVSHWNUXFJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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